molecular formula C23H25FN4O6S B2851590 2-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide oxalate CAS No. 1351615-42-3

2-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide oxalate

Cat. No.: B2851590
CAS No.: 1351615-42-3
M. Wt: 504.53
InChI Key: FUWXSLHDYFMZIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its core structure comprises:

  • Piperazine ring: A six-membered heterocycle with two nitrogen atoms, known for enhancing bioavailability and CNS penetration .
  • Thiazole moiety: A five-membered aromatic ring containing sulfur and nitrogen, commonly associated with antimicrobial and anticancer activities .
  • 4-Fluorophenyl group: A benzene ring substituted with fluorine at the para position, which improves metabolic stability and target binding .
  • Furan-2-ylmethyl chain: A furan-derived substituent linked via an acetamide bridge, contributing to solubility and receptor interaction .

The oxalate counterion likely enhances crystallinity and aqueous solubility, a feature critical for formulation and pharmacokinetics .

Properties

IUPAC Name

2-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O2S.C2H2O4/c22-17-5-3-16(4-6-17)19-15-29-21(24-19)14-26-9-7-25(8-10-26)13-20(27)23-12-18-2-1-11-28-18;3-1(4)2(5)6/h1-6,11,15H,7-10,12-14H2,(H,23,27);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWXSLHDYFMZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)CC(=O)NCC4=CC=CO4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to the following analogs:

Structural Features and Substitutions

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound (Oxalate salt) Piperazine-thiazole 4-Fluorophenyl, furan-2-ylmethyl, oxalate counterion Inferred anticancer/CNS modulation
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) Piperazine-benzothiazole Methylpiperazine, benzothiazole Anticancer (in vitro cytotoxicity assays)
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9) Thiazole-imidazole 4-Fluorophenyl, 4-methoxyphenyl, thioacetamide bridge COX-1/2 inhibition
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole (5) Thiazole-triazole Triple 4-fluorophenyl, triazole Structural rigidity (isostructural series)
Flufenacet Thiadiazole-acetamide Trifluoromethylthiadiazole, isopropyl, 4-fluorophenyl Herbicidal activity

Key Distinctions and Implications

Piperazine vs. Non-Piperazine Scaffolds: The target compound’s piperazine ring distinguishes it from thiadiazole-based flufenacet and triazole-containing analogs . Piperazine derivatives often exhibit enhanced blood-brain barrier penetration compared to non-piperazine analogs . BZ-IV (a benzothiazole-piperazine hybrid) shares the piperazine-acetamide linkage but lacks the furan group, which may reduce solubility .

Fluorophenyl Positioning: The para-fluorophenyl group in the target compound mirrors that in Compound 9 and flufenacet, a substitution linked to improved metabolic stability .

Counterion Effects :

  • The oxalate salt in the target compound contrasts with neutral analogs like BZ-IV and Compound 9 . Oxalate salts often improve dissolution rates, a critical factor in oral bioavailability .

Compound 9’s thioacetamide bridge correlates with COX-1/2 inhibition, a mechanism absent in the target compound’s structure .

Q & A

Q. What are the critical steps for synthesizing this compound, and how can intermediates be characterized?

The synthesis typically involves:

  • Step 1 : Formation of the 4-(4-fluorophenyl)thiazole core via cyclization of thiourea derivatives with α-halo ketones under reflux conditions .
  • Step 2 : Alkylation of the piperazine ring using a methylene spacer, often requiring anhydrous solvents (e.g., DMF) and catalysts like K₂CO₃ .
  • Step 3 : Acetamide coupling via nucleophilic substitution between the piperazine intermediate and furan-2-ylmethylamine, monitored by TLC .
    Characterization : Intermediates are confirmed using 1H^1H/13C^13C-NMR for structural elucidation, IR for functional groups (e.g., C=O at ~1650 cm1^{-1}), and LC-MS for molecular ion validation .

Q. What spectroscopic techniques are essential for verifying the oxalate salt formation?

  • Differential Scanning Calorimetry (DSC) : Identifies the melting point of the oxalate salt (e.g., sharp endotherm at ~200°C) and distinguishes it from the free base .
  • 1H^1H-NMR Solubility Tests : The oxalate salt shows distinct proton shifts in DMSO-d₆ due to hydrogen bonding with the oxalate counterion .
  • X-ray Powder Diffraction (XRPD) : Confirms crystalline lattice changes post-salt formation .

Intermediate-Level Questions

Q. How do solvent polarity and temperature influence the yield of the piperazine-alkylation step?

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the piperazine nitrogen, improving alkylation yields by 15–20% compared to dichloromethane .
  • Temperature : Reactions at 60–80°C reduce side products (e.g., dialkylation) but require inert atmospheres to prevent oxidation of the thiazole ring .
    Data Example :
SolventTemperature (°C)Yield (%)Purity (HPLC)
DMF807898.5
DCM405589.2

Q. What strategies mitigate decomposition of the furan-2-ylmethyl group during synthesis?

  • Protective Groups : Use of Boc-protected amines prevents unwanted side reactions at the furan oxygen .
  • Low-Temperature Coupling : Conducting the final acetamide coupling at 0–5°C minimizes furan ring opening .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in biological activity data across structural analogs?

  • Molecular Docking : Compare binding affinities of the compound’s thiazole-piperazine core with kinase targets (e.g., EGFR). For example, analogs with 4-fluorophenyl groups show 3× higher inhibition than non-halogenated derivatives .
  • DFT Calculations : Analyze charge distribution on the acetamide oxygen to predict metabolic stability. Oxalate salts show reduced CYP450 interactions compared to hydrochloride salts .

Q. What experimental designs address discrepancies in solubility and bioavailability studies?

  • Parallel Artificial Membrane Permeability Assay (PAMPA) : Compare free base vs. oxalate salt permeability at pH 7.4 and 5.0 to simulate gastrointestinal and lysosomal conditions .
  • Cocrystal Screening : Test with coformers (e.g., succinic acid) to improve aqueous solubility while retaining activity .
    Example Results :
FormulationSolubility (mg/mL)LogP
Free Base0.123.8
Oxalate Salt1.452.1
Succinate Cocrystal2.301.9

Methodological Challenges in Structural Optimization

Q. How can structure-activity relationship (SAR) studies balance thiazole ring modifications with piperazine flexibility?

  • Thiazole Substitutions : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position enhances target binding but reduces solubility. Balance via logP optimization using ClogP software .
  • Piperazine Conformation : Rigidify the piperazine ring with sp³-hybridized carbons to improve selectivity for serotonin receptors (5-HT₁A vs. 5-HT₂A) .

Q. What analytical workflows validate batch-to-batch consistency in oxalate salt synthesis?

  • Quality Control : Use HPLC with a C18 column (gradient: 0.1% TFA in H₂O/MeCN) to detect impurities <0.1% .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) confirm oxalate salt stability vs. hygroscopic free base .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.